N,N-Diethyl-1-phenethylnipecotamide

Description

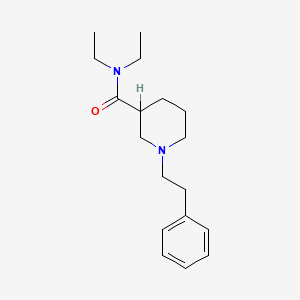

N,N-Diethyl-1-phenethylnipecotamide is a nipecotamide derivative featuring a phenethyl group attached to the nipecotic acid (piperidine-3-carboxylic acid) backbone, with N,N-diethyl substitutions on the amide nitrogen. The compound’s structure suggests high lipophilicity due to the phenethyl and diethyl groups, which may influence bioavailability, metabolic stability, and receptor interactions .

Properties

CAS No. |

101872-49-5 |

|---|---|

Molecular Formula |

C18H28N2O |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

N,N-diethyl-1-(2-phenylethyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C18H28N2O/c1-3-20(4-2)18(21)17-11-8-13-19(15-17)14-12-16-9-6-5-7-10-16/h5-7,9-10,17H,3-4,8,11-15H2,1-2H3 |

InChI Key |

YNWLYCAZWWTDFY-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1CCCN(C1)CCC2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)C(=O)C1CCCN(C1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. N,N-Diethylacetamide (CAS 685-91-6)

- Structure : Simpler acetamide core with N,N-diethyl substituents.

- Molecular Weight : 115.16 g/mol (vs. ~317.45 g/mol estimated for N,N-Diethyl-1-phenethylnipecotamide).

- Properties : Miscible with water and organic solvents; boiling range 164.5–167.5°C .

- Applications : Primarily used as a solvent or intermediate in organic synthesis .

- Key Difference: Lacks the nipecotamide and phenethyl moieties, resulting in lower molecular complexity and distinct applications (industrial vs.

2.2. N,N-Dimethylacetamide (CAS 127-19-5)

- Structure : Acetamide with N,N-dimethyl groups.

- Molecular Weight : 87.12 g/mol.

- Properties : Clear liquid, miscible with water; purity ≥99% by gas chromatography .

- Applications : Pharmaceutical reagent, solvent for polymers, and HPLC applications .

- Key Difference : Dimethyl substitution reduces lipophilicity compared to diethyl groups, impacting penetration through biological membranes.

2.3. N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

- Structure : Phenylenediamine backbone with acetylated amines.

- Molecular Weight : 192.22 g/mol.

- Applications: Laboratory research (non-pharmaceutical); used in dye synthesis or polymer chemistry .

- Key Difference : Aromatic diamine structure contrasts with the nipecotamide’s piperidine ring, leading to divergent reactivity and applications.

2.4. N,N-Diethyl-2-(1-naphthalenyloxy)propanamide (Napropamide)

- Structure : Propanamide with diethylamine and naphthalenyloxy substituents.

- Applications : Herbicide targeting weed growth inhibitors .

- Key Difference : The naphthalenyloxy group enhances agrochemical activity, whereas the phenethyl group in the target compound may favor neurological targets.

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Applications |

|---|---|---|---|---|

| This compound* | ~317.45 | Nipecotamide | Phenethyl, Diethyl | Hypothetical CNS targeting |

| N,N-Diethylacetamide | 115.16 | Acetamide | Diethyl | Solvent, synthesis |

| N,N-Dimethylacetamide | 87.12 | Acetamide | Dimethyl | Pharmaceuticals, HPLC |

| N,N'-Diacetyl-1,4-phenylenediamine | 192.22 | Phenylenediamine | Acetyl | Dye/polymer research |

| Napropamide | 271.36 | Propanamide | Naphthalenyloxy, Diethyl | Herbicide |

*Estimated based on structural formula (C₁₈H₂₈N₂O).

Research Findings and Trends

- Structural Complexity : The nipecotamide core (piperidine-3-carboxamide) is associated with neurological activity in pharmaceuticals, suggesting possible CNS applications for the target compound .

- Agrochemical vs. Pharmaceutical Use : Compounds like napropamide highlight the role of aromatic ethers in herbicides, whereas the phenethyl group in the target compound may align with drug design for receptor modulation .

Critical Considerations and Gaps

- Toxicological Data: Limited evidence on this compound’s safety; analogs like dimethylacetamide show hepatotoxicity at high doses .

- Synthetic Accessibility : The phenethyl-nipecotamide structure may pose challenges in synthesis compared to simpler acetamides.

- Regulatory Status: No regulatory information exists for the target compound, whereas N,N-dimethylacetamide is USP-grade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.